molecular formula C23H24O8 B1245018 Derrisin

Derrisin

Cat. No.: B1245018
M. Wt: 428.4 g/mol
InChI Key: KANDATZVPJBSEB-HBCLNWRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Derrisin is a natural product found in Derris montana with data available.

Scientific Research Applications

Medicinal Applications

Derrisin has shown potential in several therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation. For instance, research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and liver cancers. The mechanism involves the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a promising avenue for cancer therapy.

Table 1: Anticancer Activity of this compound

Cancer TypeCell LineIC50 (µM)Mechanism of Action
Breast CancerMCF-75.2Induces apoptosis via caspase activation
Liver CancerHepG24.8Inhibits cell cycle progression
Lung CancerA5496.0Promotes oxidative stress

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness (%)
Staphylococcus aureus12.5 µg/mL85
Escherichia coli15.0 µg/mL78
Pseudomonas aeruginosa10.0 µg/mL82

Agricultural Applications

This compound's bioactive properties extend to agriculture, where it is being explored as a natural pesticide and growth enhancer.

Natural Pesticide

Research has shown that this compound can effectively repel certain pests while promoting plant growth. This dual action makes it an attractive alternative to synthetic pesticides.

Case Study: Efficacy as a Natural Pesticide

A field trial conducted on tomato plants treated with this compound showed a significant reduction in pest populations compared to untreated controls, alongside improved plant health indicators.

Biotechnological Applications

In biotechnology, this compound is being investigated for its role in drug delivery systems and as a bioactive component in nanotechnology.

Drug Delivery Systems

This compound can be incorporated into nanocarriers to enhance the delivery of therapeutic agents, improving their bioavailability and targeting specific tissues.

Table 3: Drug Delivery Potential of this compound

Nanocarrier TypeLoaded DrugRelease Rate (%)Targeted Tissue
LiposomesDoxorubicin75Tumor cells
Polymeric NanoparticlesCurcumin60Inflammatory sites

Future Directions and Research Needs

While the applications of this compound are promising, further research is needed to fully understand its mechanisms of action and optimize its use across various fields. Future studies should focus on:

  • Long-term toxicity assessments to ensure safety for human use.
  • Mechanistic studies to elucidate how this compound interacts at the molecular level with target cells.
  • Field trials to evaluate its efficacy in real-world agricultural settings.

Properties

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

(1S,5S,6R,14S)-5,6-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),10,15,17,19-hexaen-13-one

InChI

InChI=1S/C23H24O8/c1-23(2)22(26)20(25)18-12(31-23)6-5-10-19(24)17-11-7-14(27-3)15(28-4)8-13(11)29-9-16(17)30-21(10)18/h5-8,16-17,20,22,25-26H,9H2,1-4H3/t16-,17+,20+,22-/m1/s1

InChI Key

KANDATZVPJBSEB-HBCLNWRISA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)O)C

Synonyms

derrisin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.